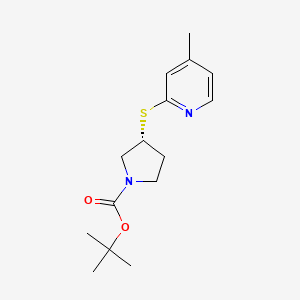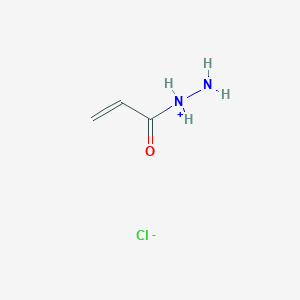
4-Ethyl-pentafluoroethylbenzene
Vue d'ensemble
Description
4-Ethyl-pentafluoroethylbenzene is an organic compound characterized by the presence of an ethyl group and a pentafluoroethyl group attached to a benzene ring. This compound is part of the broader class of fluorinated aromatic hydrocarbons, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-pentafluoroethylbenzene typically involves the introduction of the ethyl and pentafluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-pentafluoroethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with appropriate catalysts for halogenation.
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid.
Reduction: Formation of 4-ethylbenzene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Ethyl-pentafluoroethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-Ethyl-pentafluoroethylbenzene involves its interaction with various molecular targets. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylbenzene: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
Pentafluoroethylbenzene: Lacks the ethyl group, which affects its overall chemical behavior and applications.
4-Methyl-pentafluoroethylbenzene: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
4-Ethyl-pentafluoroethylbenzene is unique due to the presence of both ethyl and pentafluoroethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-ethyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5/c1-2-7-3-5-8(6-4-7)9(11,12)10(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVKCSXJGQWSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239972 | |
| Record name | Benzene, 1-ethyl-4-(1,1,2,2,2-pentafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429056-24-5 | |
| Record name | Benzene, 1-ethyl-4-(1,1,2,2,2-pentafluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethyl-4-(1,1,2,2,2-pentafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7985595.png)
![Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride](/img/structure/B7985603.png)





![ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B7985631.png)



